Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride
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Overview
Description
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride is an organic compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.89 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ether and dichloromethane . This compound is often used in the field of life sciences for various research purposes .
Preparation Methods
The synthesis of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride typically involves multiple steps. . The final product is obtained by hydrochloride salt formation. Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other functional groups.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Common reagents used in these reactions include acids, bases, and reducing agents such as hydrogen and palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under specific conditions to reveal the active amine group . This allows for controlled modification of the compound’s structure and function.
Comparison with Similar Compounds
Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride can be compared with other similar compounds such as:
Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-2-(methylamino)hexanoate: This compound has a similar structure but includes a methylamino group instead of an amino group.
Tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate: This compound has a phenylmethoxycarbonyl group instead of a benzyloxycarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZMPXAQORYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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